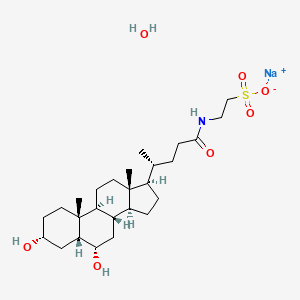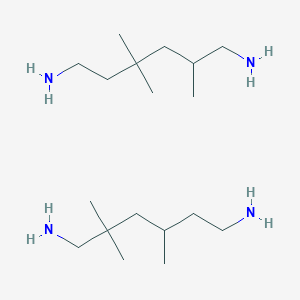
2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine: is an organic compound with the molecular formula C9H22N2. It is a diamine, meaning it contains two amine groups (-NH2), and is characterized by its branched structure with three methyl groups attached to the hexane backbone. This compound is used in various industrial applications, particularly in the production of polymers and as a curing agent for epoxy resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine typically involves the hydrogenation of 2,2,4-trimethyl-1,6-hexanedinitrile. The reaction is carried out in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions. The general reaction can be represented as follows:
C9H16N2+4H2→C9H22N2
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and hydrogen flow rate to optimize the conversion of the nitrile to the diamine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: The compound can be reduced further to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry: 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine is used as a building block in organic synthesis. It is employed in the preparation of various polymers and as a curing agent for epoxy resins.
Biology: In biological research, this compound is used to study the effects of diamines on cellular processes and enzyme activities.
Medicine: While not commonly used directly in medicine, derivatives of this compound are investigated for potential therapeutic applications.
Industry: The compound is widely used in the production of polyamides, polyurethanes, and other polymers. It serves as a curing agent for epoxy resins, enhancing their mechanical properties and thermal stability.
Mechanism of Action
The mechanism by which 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine exerts its effects involves the interaction of its amine groups with other chemical species. The amine groups can form hydrogen bonds, coordinate with metal ions, and participate in nucleophilic substitution reactions. These interactions are crucial in polymerization processes and in the curing of epoxy resins, where the diamine acts as a cross-linking agent, enhancing the material’s strength and durability.
Comparison with Similar Compounds
2,2,4-Trimethylpentane: An isomer with a similar branched structure but lacking amine groups.
1,6-Hexanediamine: A linear diamine without the methyl substitutions.
2,4,4-Trimethyl-1-pentanol: A related compound with a hydroxyl group instead of amine groups.
Uniqueness: 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine is unique due to its branched structure and the presence of two amine groups. This combination imparts specific chemical properties, such as increased reactivity and the ability to form stable complexes with metal ions. Its branched structure also influences its physical properties, such as solubility and melting point, making it suitable for specialized industrial applications.
Properties
CAS No. |
1219589-20-4 |
|---|---|
Molecular Formula |
C18H44N4 |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
2,2,4-trimethylhexane-1,6-diamine;2,4,4-trimethylhexane-1,6-diamine |
InChI |
InChI=1S/2C9H22N2/c1-8(7-11)6-9(2,3)4-5-10;1-8(4-5-10)6-9(2,3)7-11/h2*8H,4-7,10-11H2,1-3H3 |
InChI Key |
IXIXPOVPUKTPFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)CC(C)(C)CN.CC(CC(C)(C)CCN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





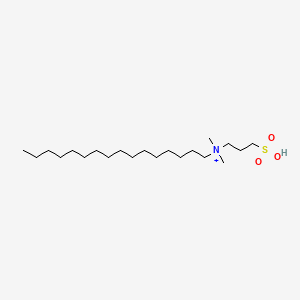
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
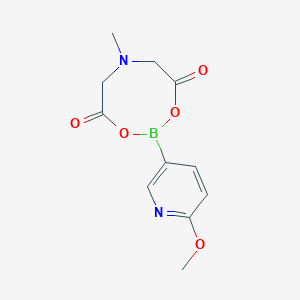

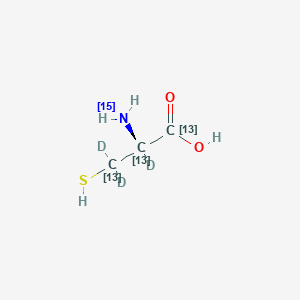
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
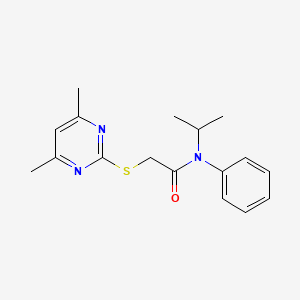
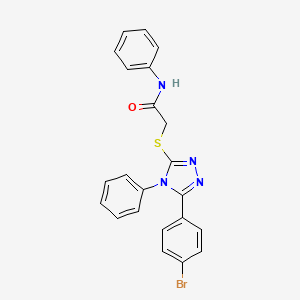
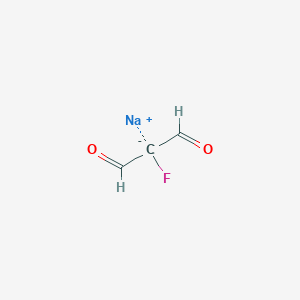
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
